(R)-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid
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Description
Synthesis Analysis
The synthesis of similar compounds often involves biosynthetic techniques and metabolic engineering approaches . For instance, 4-Hydroxybenzoic acid (4-HBA) has been produced using a variety of biosynthetic techniques . Another method involves the microwave-mediated rapid synthesis of a phenolic resin by the sulfuric acid-catalyzed self-condensation polymerization of commercially available hydroxybenzyl alcohol derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be similar to those of other phenolic compounds. For example, 4-Hydroxybenzoic acid (4-HBA) has been used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds . Other reactions might involve conversion processes like those seen in carboxylic acids .Safety And Hazards
Future Directions
The future directions for research on this compound could potentially involve further exploration of its synthesis, chemical reactions, and applications. The use of biosynthetic techniques and metabolic engineering approaches could be particularly promising . Additionally, the compound’s potential applications in industries such as food, cosmetics, pharmacy, and fungicides could be explored .
properties
IUPAC Name |
(2R)-2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7/h1-4,12-13H,5-6,11H2,(H,14,15)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAABALABGCGPM-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@](CO)(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554328 |
Source
|
Record name | alpha-(Hydroxymethyl)-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid | |
CAS RN |
69980-45-6 |
Source
|
Record name | alpha-(Hydroxymethyl)-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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